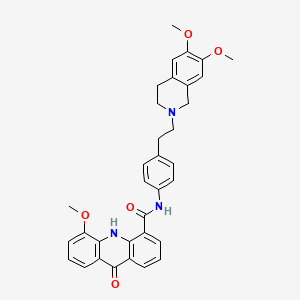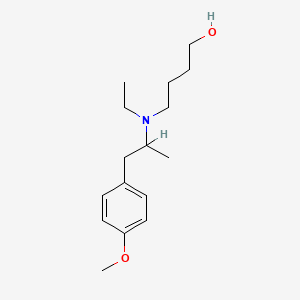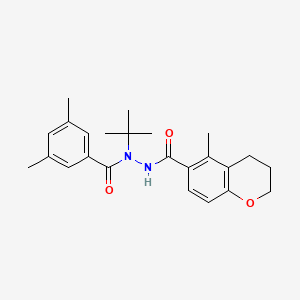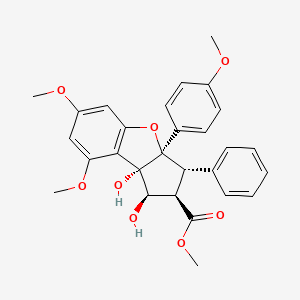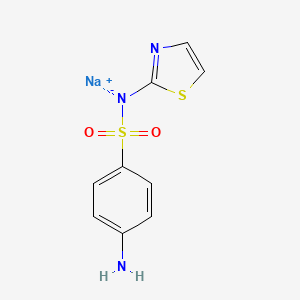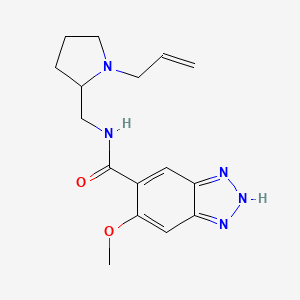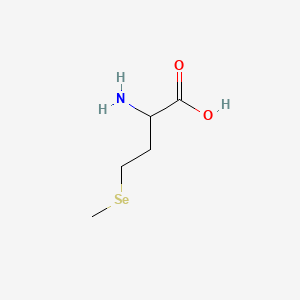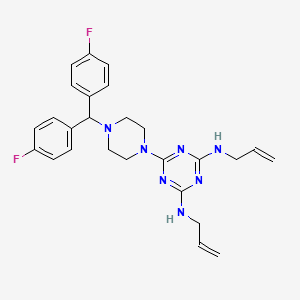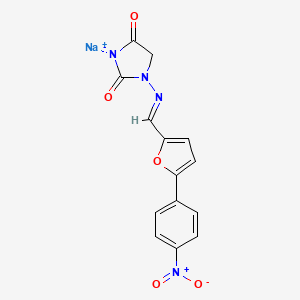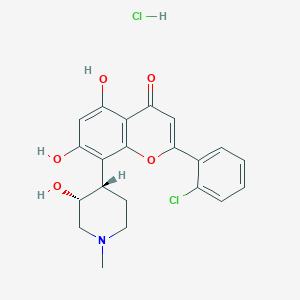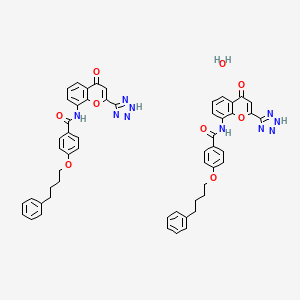
DPO-1
描述
科学研究应用
二苯基膦氧化物-1在科学研究中具有广泛的应用,包括:
化学: 用作有机合成的试剂和配位化学中的配体。
生物学: 用于涉及钾通道的研究,特别是在了解其在细胞生理学中的作用方面。
医药: 由于其阻断特定钾通道的能力,正在研究其在治疗心房心律不齐方面的潜在治疗作用.
工业: 用于开发阻燃材料和其他工业应用.
准备方法
合成路线和反应条件: 二苯基膦氧化物-1是通过二苯基膦氧化物和1,4-苯醌反应合成的 . 该反应通常在受控条件下进行,以确保产物的纯度和收率。合成包括以下步骤:
反应物: 二苯基膦氧化物和1,4-苯醌。
反应条件: 反应在合适的溶剂中进行,通常在惰性气氛下进行以防止氧化。
纯化: 通过重结晶或色谱等技术纯化产物,以达到高纯度。
工业生产方法: 二苯基膦氧化物-1的工业生产遵循类似的合成路线,但规模更大。该过程包括:
放大: 使用大量的反应物和溶剂。
优化: 优化反应条件以最大限度地提高收率并减少杂质。
质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度。
化学反应分析
反应类型: 二苯基膦氧化物-1会发生多种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化物。
还原: 它可以被还原形成不同的膦衍生物。
取代: 二苯基膦氧化物-1可以参与取代反应,其中一个苯基被另一个取代基取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用锂铝氢化物等还原剂。
取代: 各种亲电子试剂可用于取代反应,通常在催化剂存在下进行。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可以产生二苯基膦氧化物,而取代反应可以产生各种取代的膦氧化物。
作用机制
二苯基膦氧化物-1的主要作用机制涉及其对Kv1.5钾通道的抑制 . 通过阻断该通道,该化合物延长了心房肌细胞的动作电位持续时间,这有助于预防心房心律不齐 . 分子靶标包括Kv1.5通道和超快速延迟整流钾电流,这两者在调节心脏电活动中都至关重要 .
类似化合物:
二苯基膦氧化物: 具有相似的结构特征,但可能具有不同的抑制特征。
DOPO-HQ (10-(2,5-二羟基苯基)-9,10-二氢-9-氧杂-10-磷杂菲-10-氧化物): 另一种用于阻燃应用的膦氧化物衍生物.
独特性: 二苯基膦氧化物-1的独特性在于其对Kv1.5钾通道的高选择性,优于其他钾通道,如Kv3.1 . 这种选择性使其在心房心律不齐和相关心脏疾病的研究中特别有价值 .
相似化合物的比较
Diphenylphosphine oxide: Shares similar structural features but may have different inhibitory profiles.
DOPO-HQ (10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide): Another phosphine oxide derivative used in flame retardant applications.
Uniqueness: Diphenyl phosphine oxide-1 is unique due to its high selectivity for the Kv1.5 potassium channel over other potassium channels, such as Kv3.1 . This selectivity makes it particularly valuable in research focused on atrial arrhythmias and related cardiac conditions .
属性
IUPAC Name |
[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNGVCAHAIZEE-COPCDDAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616838 | |
| Record name | (+)-Neomenthyl diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43077-30-1 | |
| Record name | [(1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43077-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPO-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043077301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Neomenthyl diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPO-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9LQP293GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Diphenyl phosphine oxide-1 (DPO-1)?
A1: this compound is a potent inhibitor of the voltage-gated potassium channel Kv1.5 [, , , ].
Q2: How does this compound interact with the Kv1.5 channel?
A2: this compound exhibits voltage-, frequency-, and concentration-dependent inhibition of Kv1.5, suggesting an open-channel blocking mechanism [, , ]. This means it preferentially binds to the channel in its open state [].
Q3: What are the downstream effects of this compound binding to Kv1.5?
A3: this compound binding to Kv1.5 inhibits potassium efflux from cells []. This leads to prolongation of action potentials in atrial myocytes but not ventricular myocytes []. This compound also affects the inactivation kinetics of Kv1.5, accelerating the inactivation rate and negatively shifting steady-state inactivation [].
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. A search of chemical databases would be required for this information.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not contain specific spectroscopic data for this compound.
Q6: Do the research abstracts provide information about material compatibility, stability under various conditions, or catalytic properties of this compound?
A6: No, the provided abstracts focus mainly on this compound's interaction with ion channels, particularly Kv1.5, and its effects on cellular and physiological processes. Information regarding material compatibility, stability, and catalytic properties is not discussed.
Q7: Has computational chemistry been employed in this compound research?
A8: While the abstracts don't provide detailed information on computational modeling of this compound, one study mentions using in silico analysis to identify potential miR-1 binding sites on the KCNA5 gene, which encodes the Kv1.5 channel []. This suggests that computational methods are likely employed in this compound research, although specific details are not available in the provided texts.
Q8: What is known about the stability and formulation of this compound?
A8: The research abstracts primarily focus on the pharmacological effects of this compound and do not provide details on its stability, formulation strategies, solubility, or bioavailability.
Q9: Do the abstracts provide information about SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, or toxicology of this compound?
A11: While some abstracts mention the use of this compound in animal models and its potential for treating atrial fibrillation, they do not delve into specifics regarding SHE regulations, detailed PK/PD studies, comprehensive toxicity assessments, or the development of resistance. Some information on its efficacy in terminating atrial arrhythmia in animal models is available [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



